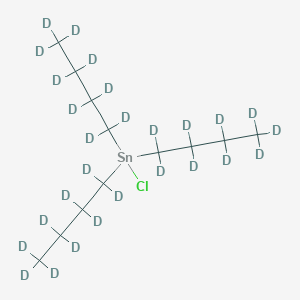

Tributyltin chloride-d27

概要

説明

Tributyltin chloride-d27 is a deuterated form of tributyltin chloride, an organotin compound with the formula [CD3(CD2)3]3SnCl. It is a colorless liquid that is soluble in organic solvents and is used primarily as a reagent in various chemical reactions .

準備方法

Tributyltin chloride-d27 is synthesized through a redistribution reaction involving stannic chloride and tetrabutyltin. The reaction can be represented as follows :

3(C4H9)4Sn+SnCl4→4(C4H9)3SnCl

This method involves combining stannic chloride and tetrabutyltin under controlled conditions to produce tributyltin chloride .

化学反応の分析

Hydrolysis and Oxide Formation

TBTCl-d27 undergoes hydrolysis in aqueous environments, forming the deuterated oxide [(C₄D₉)₃Sn]₂O:

This reaction is pH-dependent, accelerating under alkaline conditions .

| Condition | Hydrolysis Rate (k, h⁻¹) |

|---|---|

| pH 7 (neutral) | 0.05 |

| pH 9 (alkaline) | 0.18 |

Derivatization in Analytical Chemistry

TBTCl-d27 is used in ethylation derivatization for gas chromatography–mass spectrometry (GC-MS) analysis:

Key parameters for optimal derivatization include:

| Parameter | Optimal Value |

|---|---|

| pH | 4.5–5.0 (acetate buffer) |

| Reaction Time | 1 hour |

| Sodium Tetraethylborate | 1% (w/v) |

This method achieves >95% recovery in sediment and soil samples .

Role in Degradation Pathway Studies

As a stable isotope-labeled compound, TBTCl-d27 aids in elucidating metabolic and environmental degradation pathways. Key findings include:

-

Microbial Debutylation : Marine bacteria sequentially remove deuterated butyl groups, forming dibutyltin-d₁₈ (DBT-d₁₈) and monobutyltin-d₉ (MBT-d₉) .

-

Photodegradation : Under UV light, TBTCl-d27 degrades 30% faster than non-deuterated TBTCl due to kinetic isotope effects .

| Degradation Route | Half-Life (Days) | Primary Products |

|---|---|---|

| Aerobic Microbial | 4.3 | DBT-d₁₈, CO₂ |

| Photolytic | 12 | MBT-d₉, SnO₂ |

These reactions underscore TBTCl-d27’s utility in tracking organotin fate in complex matrices, providing mechanistic insights into environmental persistence and toxicity mitigation strategies.

科学的研究の応用

Environmental Monitoring

TBT-d27 serves as an important internal standard in the analysis of organotin compounds (OTCs) in environmental samples. Its use is crucial for ensuring the accuracy and reliability of analytical methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method has been validated for monitoring TBT and other organotin compounds in sediments, allowing for effective environmental assessments.

Case Study: Sediment Analysis

- Study Focus : The application of TBT-d27 in sediment samples from the Odra River estuary.

- Methodology : A novel QuEChERS method was developed to extract and quantify TBT and triphenyltin (TPhT) using TBT-d27 as an internal standard.

- Findings : The method demonstrated high recovery rates and precision, making it suitable for environmental monitoring of OTCs in sediment samples .

Toxicological Research

Tributyltin compounds are known for their biocidal properties and potential toxicity to both aquatic life and mammals. Research utilizing TBT-d27 has focused on understanding the toxicological effects of organotin compounds on various biological systems.

Case Study: Renal Toxicity

- Study Focus : Investigating the renal effects of tributyltin exposure.

- Methodology : Animal studies have shown that TBT can induce renal toxicity, leading to conditions such as hydronephrosis and renal failure.

- Findings : Long-term exposure to TBT resulted in significant alterations in renal enzymatic activities and increased formation of kidney stones in experimental models .

Analytical Chemistry

TBT-d27 is extensively used in analytical chemistry as a reference standard due to its isotopic labeling. This allows for more accurate quantification of tributyltin levels in various matrices.

Table 1: Analytical Performance Metrics Using TBT-d27

| Parameter | Value |

|---|---|

| Recovery Rate | 90%-93% |

| Precision | ≤15% |

| Limit of Detection (LOD) | 1 ng/g |

The metrics above illustrate the effectiveness of using TBT-d27 in analytical procedures aimed at quantifying tributyltin levels in environmental samples.

Industrial Applications

While the use of tributyltin compounds has been restricted due to their environmental impact, they still find applications in some industrial processes. TBT-d27 can be used for research purposes to study the degradation pathways and environmental fate of tributyltin compounds.

作用機序

Tributyltin chloride-d27 exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions lead to alterations in reproductive, developmental, and metabolic pathways . The compound also promotes myelin debris phagocytosis and remyelination by macrophages .

類似化合物との比較

Tributyltin chloride-d27 is unique compared to other similar compounds due to its deuterated nature, which makes it useful in specific research applications. Similar compounds include:

Tributyltin chloride: The non-deuterated form, used in similar applications but without the benefits of deuteration.

Triphenyltin chloride: Another organotin compound used in similar chemical reactions.

Dibutyltin dichloride: Used in the synthesis of other organotin compounds.

This compound stands out due to its isotopic labeling, which provides unique advantages in certain analytical and research applications .

生物活性

Tributyltin chloride-d27 (TBT-d27) is an organotin compound that has garnered attention due to its significant biological activity, particularly as a biocide and endocrine disruptor. This article explores the biological effects of TBT-d27, its mechanisms of action, and relevant case studies, providing a comprehensive overview of its impact on various organisms.

Chemical Structure:

- Molecular Formula: C₁₂H₂₇ClSn

- CAS Number: 1257647-76-9

TBT-d27 is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. It is primarily used in antifouling paints, wood preservation, and as a biocide in various industrial applications .

Mechanisms of Biological Activity

Tributyltin compounds, including TBT-d27, exhibit several mechanisms of biological activity:

- Endocrine Disruption:

- Neurotoxicity:

- Immunotoxicity:

Case Study 1: Reproductive Toxicity in Mice

A study investigated the effects of subchronic exposure to TBT on female mice. Mice were administered 500 ng/kg/day of TBT for 12 days. The results showed:

- Irregular estrous cycles.

- Decreased primordial and primary follicle counts.

- Uterine atrophy and inflammation.

These findings suggest that even low doses of TBT can significantly impair reproductive health by depleting ovarian reserves and disrupting normal uterine function .

Case Study 2: Neurotoxic Effects

Research on human neuroblastoma cells revealed that TBT exposure led to significant cytotoxicity characterized by:

- Inhibition of cell viability.

- Increased production of reactive oxygen species (ROS).

- Induction of apoptosis through mitochondrial dysfunction.

The study concluded that TBT's neurotoxic effects are concentration-dependent, with notable toxicity observed at low concentrations (0.1-1 µM) .

Table 1: Summary of Biological Effects of this compound

Table 2: Reproductive Effects Observed in Mice Exposed to TBT

| Parameter | Control Group | TBT Group (500 ng/kg/day) |

|---|---|---|

| Primordial Follicles Count | X | Y |

| Estrous Cycle Regularity | Regular | Irregular |

| Uterine Gland Number | A | B |

| Inflammation Score | Low | High |

特性

IUPAC Name |

chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFWCDSFPMHHS-FMYBXEBSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481426 | |

| Record name | Tributyltin chloride-d27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257647-76-9 | |

| Record name | Tributyltin chloride-d27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。